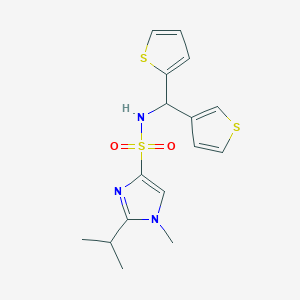
2-isopropyl-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S3 and its molecular weight is 381.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Isopropyl-1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound notable for its unique structural features, which include an imidazole ring, thiophene moieties, and a sulfonamide group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₉N₃O₂S₃
- Molecular Weight : 381.53 g/mol
- Structural Features : The presence of thiophene rings and an imidazole core suggests diverse interactions with biological targets, enhancing its therapeutic potential.
The biological activity of this compound is largely attributed to its imidazole and sulfonamide functionalities. Imidazole derivatives are known for their ability to act as enzyme inhibitors or modulators, while sulfonamide groups can enhance binding affinity through hydrogen bonding interactions with target proteins .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Antibacterial Activity :
- Studies have shown that imidazole derivatives can possess significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
- A comparative analysis indicated that certain derivatives exhibited inhibition rates ranging from 28% to 82% against bacterial growth .
-
Antifungal Properties :
- Similar compounds have demonstrated antifungal activities, suggesting potential efficacy against fungal pathogens .
- Anticancer Potential :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Propriétés
IUPAC Name |
1-methyl-2-propan-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S3/c1-11(2)16-17-14(9-19(16)3)24(20,21)18-15(12-6-8-22-10-12)13-5-4-7-23-13/h4-11,15,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMXXCPDKICGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














